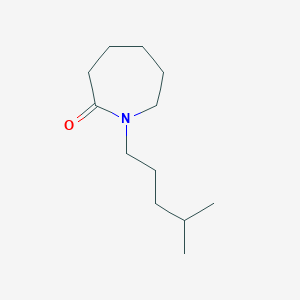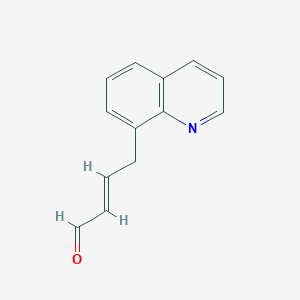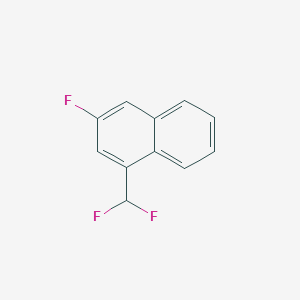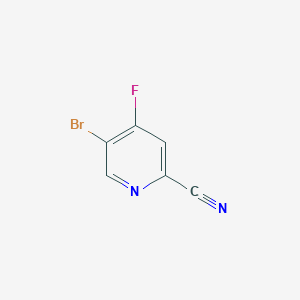
3-Chloro-5-(cyclopentyloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(cyclopentyloxy)pyridazine is an organic compound with the molecular formula C9H11ClN2O It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(cyclopentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The cyclopentyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyridazine derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Amino-pyridazine derivatives.
Hydrolysis: Cyclopentanol and pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(cyclopentyloxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Industry: Employed in the synthesis of agrochemicals, such as herbicides and insecticides.
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(cyclopentyloxy)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(methoxy)pyridazine
- 3-Chloro-5-(ethoxy)pyridazine
- 3-Chloro-5-(propoxy)pyridazine
Comparison
3-Chloro-5-(cyclopentyloxy)pyridazine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs with smaller alkoxy groups. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for specific applications.
Propiedades
Número CAS |
1346691-26-6 |
|---|---|
Fórmula molecular |
C9H11ClN2O |
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3-chloro-5-cyclopentyloxypyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-8(6-11-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 |
Clave InChI |
AVIQPKSZORJLKI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC(=NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)




![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)



